![molecular formula C12H19NO4 B12987015 tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that features a unique structure combining a spiro ring system with a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The carbamate group can participate in substitution reactions, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized spirocyclic derivatives.
Reduction: Reduced alcohols or amines.
Substitution: Substituted carbamates with various nucleophiles.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The unique structure of the compound makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The spirocyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
- tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
- tert-Butyl (2-azaspiro[3.4]octan-6-yl)carbamate
Comparison:
- Structural Differences: The position and nature of the functional groups in the spirocyclic ring differentiate these compounds.
- Reactivity: The reactivity of these compounds varies based on the electronic and steric effects of the substituents.
- Applications: Each compound has unique applications based on its structure, with some being more suitable for medicinal chemistry, while others are better for material science.
Conclusion
tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate is a compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable building block in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
tert-butyl N-(8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-4-12(5-8)7-16-6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) |
Clé InChI |
IVPIRJFRWUINKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2(C1)COCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-2-azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B12986933.png)

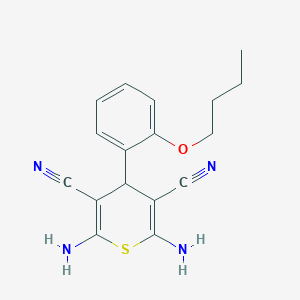
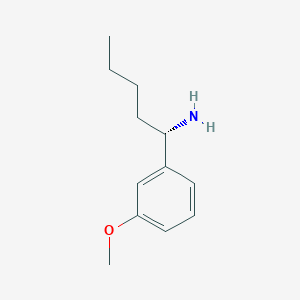

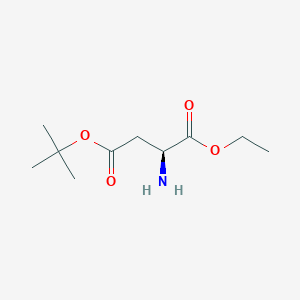

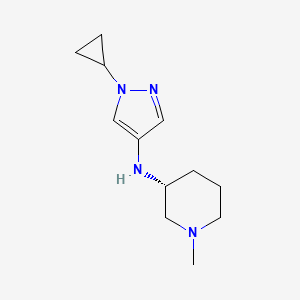

![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
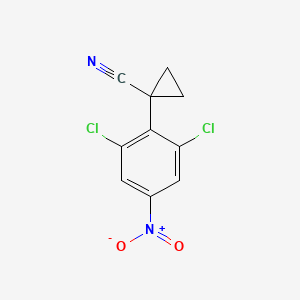
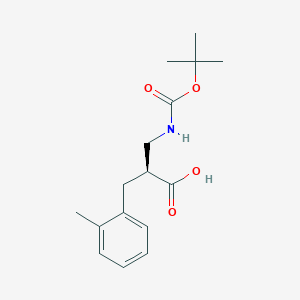
![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
